2-Tert-butyl-3-cyclopropoxybenzoic acid
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Overview
Description
2-Tert-butyl-3-cyclopropoxybenzoic acid is an organic compound characterized by a tert-butyl group and a cyclopropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Tert-butyl-3-cyclopropoxybenzoic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 2-tert-butyl-3-cyclopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties and used in food preservation.
tert-butyl peroxybenzoate: Used as a radical initiator in polymerization reactions.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)12-10(13(15)16)5-4-6-11(12)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
QXSMGQNYDGFUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
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